molecular formula C14H10BrClN2O3 B2794457 [2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 938710-25-9

[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

Cat. No.: B2794457
CAS No.: 938710-25-9
M. Wt: 369.6
InChI Key: KAHWPKGOWFPOEZ-UHFFFAOYSA-N
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Description

“[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented .

Scientific Research Applications

Synthesis and Ligand Design

A study by Charbonnière et al. (2002) details the synthesis of ligands bearing bromo-bipyridine pendant arms, highlighting the transformation of bromo to ester groups for potential labeling of biological material. This demonstrates the compound's relevance in designing preorganized ligands for biological applications (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Applications

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, showing the potential of related compounds in carbon capture and utilization processes. The synthesis achieved high yields and selectivity, pointing to environmental and synthetic applications (Feng, Huang, Liu, & Wang, 2010).

Structural Studies

Kowałczyk et al. (2010) focused on the structural analysis of 2-aminopyridine derivatives, providing insight into the molecular structure through X-ray diffraction, DFT calculations, and spectroscopy. This research could inform the design of new materials and molecular devices based on pyridine derivatives (Kowałczyk, Bartoszak-Adamska, Jaskólski, Dega‐Szafran, & Szafran, 2010).

Synthetic Methodology

Ji, Li, and Bunnelle (2003) demonstrated selective amination of polyhalopyridines, including the synthesis of amino-bromopyridine derivatives. This highlights the versatility of such compounds in organic synthesis, potentially offering new routes to functionalize pyridine for various applications (Ji, Li, & Bunnelle, 2003).

Material Synthesis

A study by Saigo et al. (1977) presented a novel method for preparing carboxylic esters, including functionalized ones, from free carboxylic acids and alcohols using bromopyridinium salts. This method could be relevant for the synthesis of materials and intermediates in pharmaceutical and chemical industries (Saigo, Usui, Kikuchi, Shimada, & Mukaiyama, 1977).

Future Directions

The future directions for the research and development of “[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” are not well-documented .

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHWPKGOWFPOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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